molecular formula C17H14N4S B382701 3-Phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 81154-33-8

3-Phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No. B382701
CAS RN: 81154-33-8
M. Wt: 306.4g/mol
InChI Key: WPOMYHMEEYKBJP-UHFFFAOYSA-N
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Description

“3-Phenyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine” is a chemical compound that has been synthesized as part of a series of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives . It is one of the compounds that showed antimicrobial activity .


Synthesis Analysis

The synthesis of this compound is part of a broader effort to create a series of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives . The specific synthesis process for “3-Phenyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine” is not detailed in the available resources.

Scientific Research Applications

Antibacterial Activity

Compounds similar to 3-Phenyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine have shown significant antibacterial activity . This suggests that further investigation into the antibacterial properties of this compound could be fruitful, especially against resistant strains of bacteria like S. aureus.

Molecular Modeling

Due to its complex structure, 3-Phenyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is an excellent candidate for molecular modeling studies. Researchers can use it to study molecular interactions, docking, and binding affinities in silico, which is crucial for drug discovery.

properties

IUPAC Name

5-phenyl-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S/c1-2-6-11(7-3-1)15-19-20-16-14-12-8-4-5-9-13(12)22-17(14)18-10-21(15)16/h1-3,6-7,10H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOMYHMEEYKBJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN=C4C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

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